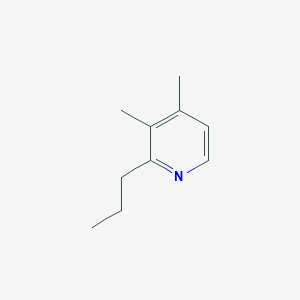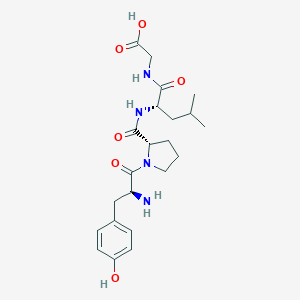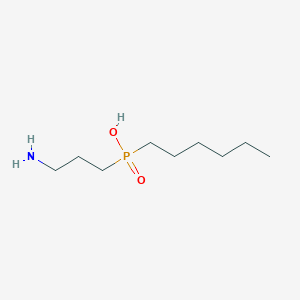
3-Aminopropyl(hexyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropyl(hexyl)phosphinic acid (APHPA) is a phosphonic acid derivative, which has gained significant attention in the scientific community due to its potential therapeutic applications. APHPA belongs to a class of compounds known as phosphonates, which are widely used in medicinal chemistry due to their ability to mimic the structure and function of natural phosphates. The synthesis of APHPA is a complex process that involves several steps, including the reaction of hexylamine with phosphorus trichloride and subsequent hydrolysis.
Mécanisme D'action
The mechanism of action of 3-Aminopropyl(hexyl)phosphinic acid involves its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory in patients with Alzheimer's disease. 3-Aminopropyl(hexyl)phosphinic acid also possesses antioxidant properties, which can help protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
3-Aminopropyl(hexyl)phosphinic acid has been shown to have several biochemical and physiological effects. One of the most significant effects of 3-Aminopropyl(hexyl)phosphinic acid is its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory in patients with Alzheimer's disease. 3-Aminopropyl(hexyl)phosphinic acid also possesses antioxidant properties, which can help protect neurons from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-Aminopropyl(hexyl)phosphinic acid in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be used to study the role of acetylcholine in cognitive function and memory. However, one of the limitations of using 3-Aminopropyl(hexyl)phosphinic acid in lab experiments is its potential toxicity, which can affect the viability of neurons and other cells.
Orientations Futures
Several future directions for research on 3-Aminopropyl(hexyl)phosphinic acid are currently under investigation. One of the most significant areas of research is the development of new and more efficient synthesis methods for 3-Aminopropyl(hexyl)phosphinic acid. Another area of research is the study of the potential therapeutic applications of 3-Aminopropyl(hexyl)phosphinic acid in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the use of 3-Aminopropyl(hexyl)phosphinic acid as a potential therapeutic agent in cancer treatment is also being investigated.
Méthodes De Synthèse
The synthesis of 3-Aminopropyl(hexyl)phosphinic acid involves the reaction of hexylamine with phosphorus trichloride in the presence of a suitable solvent, such as chloroform or dichloromethane. The resulting product is then hydrolyzed using water and a base, such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-Aminopropyl(hexyl)phosphinic acid has shown potential as a therapeutic agent in several scientific research studies. One of the most significant applications of 3-Aminopropyl(hexyl)phosphinic acid is in the treatment of neurological disorders such as Alzheimer's disease. 3-Aminopropyl(hexyl)phosphinic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. 3-Aminopropyl(hexyl)phosphinic acid has also been shown to possess antioxidant properties, which can help protect neurons from oxidative stress and damage.
Propriétés
Numéro CAS |
123691-31-6 |
|---|---|
Nom du produit |
3-Aminopropyl(hexyl)phosphinic acid |
Formule moléculaire |
C9H22NO2P |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-aminopropyl(hexyl)phosphinic acid |
InChI |
InChI=1S/C9H22NO2P/c1-2-3-4-5-8-13(11,12)9-6-7-10/h2-10H2,1H3,(H,11,12) |
Clé InChI |
QVUUPQCCYOPHFY-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCN)O |
SMILES canonique |
CCCCCCP(=O)(CCCN)O |
Autres numéros CAS |
123691-31-6 |
Synonymes |
3-aminopropyl(hexyl)phosphinic acid 3-aminopropyl(n-hexyl)phosphinic acid 3-APHPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



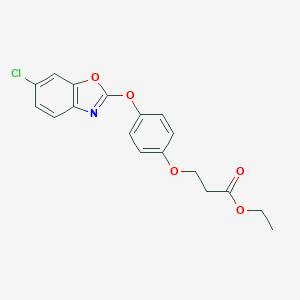

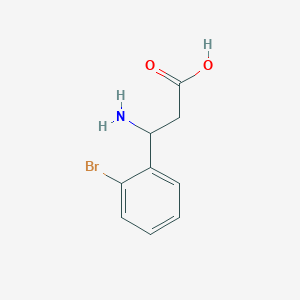
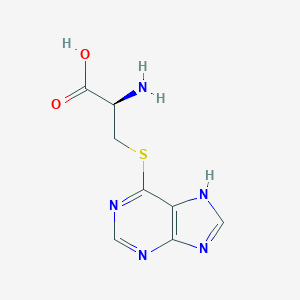
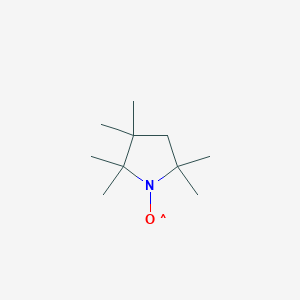
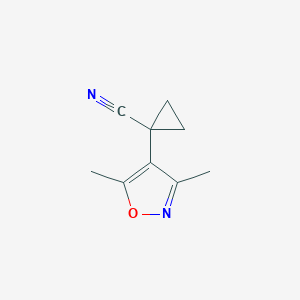
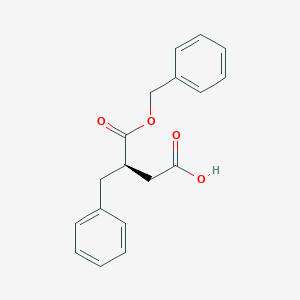
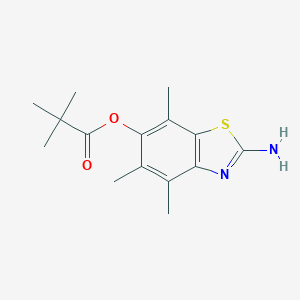
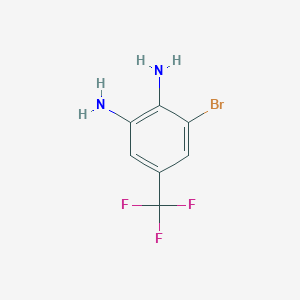
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)
